molecular formula C15H23BO2S B177810 1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl- CAS No. 121114-64-5

1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B177810
CAS No.: 121114-64-5
M. Wt: 278.2 g/mol
InChI Key: GAZFNDREBYAYEF-UHFFFAOYSA-N
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Description

2-(Ethylthiomethyl)phenylboronic acid, pinacol ester

Mechanism of Action

Target of Action

The primary targets of 2-(Ethylthiomethyl)phenylboronic acid, pinacol ester are organic synthesis reactions . This compound is a highly valuable building block in organic synthesis . It is used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

This compound interacts with its targets through a process called protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The affected pathway is the protodeboronation of alkyl boronic esters . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters is achieved utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

It’s important to note that these compounds are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of 2-(Ethylthiomethyl)phenylboronic acid, pinacol ester is influenced by environmental factors such as pH . The rate of reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Properties

IUPAC Name

2-[2-(ethylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2S/c1-6-19-11-12-9-7-8-10-13(12)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZFNDREBYAYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477372
Record name 2-{2-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121114-64-5
Record name 2-{2-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-
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1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-
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1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-
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1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-
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1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-
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1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-

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